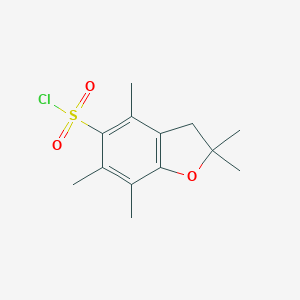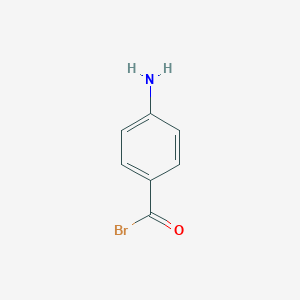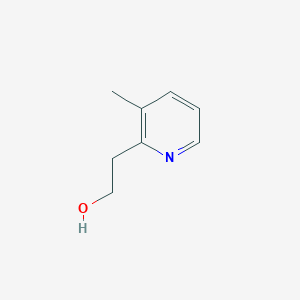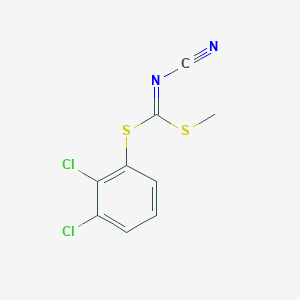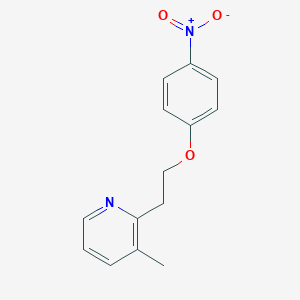![molecular formula C13H14N2 B125080 2-[3-(氰甲基)-5-甲基苯基]-2-甲基丙腈 CAS No. 120512-37-0](/img/structure/B125080.png)
2-[3-(氰甲基)-5-甲基苯基]-2-甲基丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile: is a chemical compound belonging to the class of nitriles It is characterized by the presence of a cyanomethyl group attached to a methylphenyl ring, which is further connected to a methylpropanenitrile moiety
科学研究应用
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the preparation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the radical cyanomethylation of suitable precursors. For instance, the process can be initiated by the radical addition to a vinyl azide reagent, such as 3-azido-2-methylbut-3-en-2-ol, which triggers a cascade-fragmentation mechanism driven by the loss of dinitrogen and the stabilization of a 2-hydroxypropyl radical . This method allows for the efficient introduction of cyanomethyl groups into a range of substrates.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to minimize by-products and maximize the desired product.
化学反应分析
Types of Reactions
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: This compound shares a similar nitrile functional group and is used in the synthesis of antimicrobial and antifungal agents.
2-Butylthiophene: Another compound with a thiophene ring, used in the synthesis of anticancer and anti-atherosclerotic agents.
Uniqueness
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its cyanomethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
2-[3-(cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-6-11(4-5-14)8-12(7-10)13(2,3)9-15/h6-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDBNOAEHWGCOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590900 |
Source


|
| Record name | 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120512-37-0 |
Source


|
| Record name | α1,α1,5-Trimethyl-1,3-benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
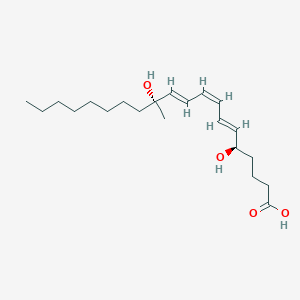
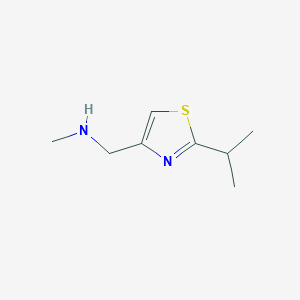

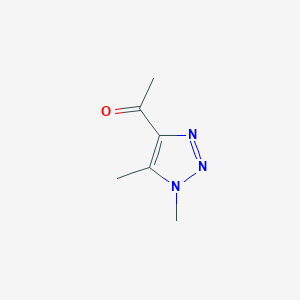
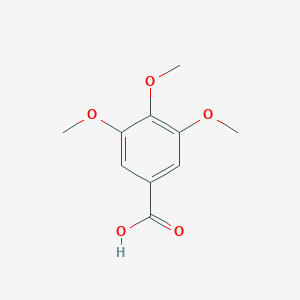
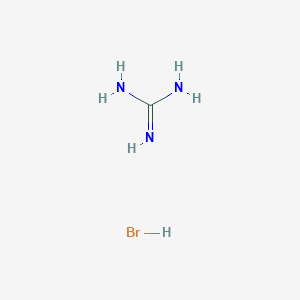
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
